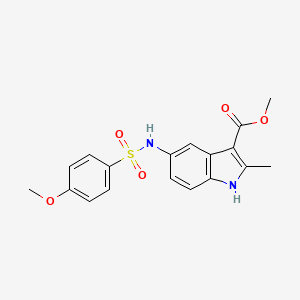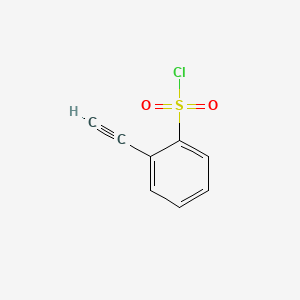![molecular formula C8H4ClF3N2 B6605544 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2230804-23-4](/img/structure/B6605544.png)
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, also known as CTP, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as having a range of biochemical and physiological effects.
科学研究应用
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the oxidation of alcohols, the synthesis of amines, and the hydrolysis of esters. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been used in the synthesis of a variety of other compounds, such as heterocyclic compounds and heterocyclic containing compounds.
作用机制
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not well understood. However, it is believed to act as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine to act as a catalyst in a variety of reactions, as well as to form a variety of other compounds. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to be a potent inhibitor of enzymes, which may explain its ability to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine are not well understood. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of the growth of bacteria, and the inhibition of the growth of cancer cells. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of anti-inflammatory effects, as well as a variety of anti-oxidant effects.
实验室实验的优点和局限性
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is its ability to act as a catalyst in a variety of reactions. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not as stable as some other compounds, and can decompose over time. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can cause toxicity if ingested, and should be handled with care.
未来方向
There are a number of potential future directions for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine research. One potential direction is the development of new synthesis methods for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Additionally, further research into the biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new applications for the compound. Additionally, further research into the mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in laboratory experiments. Finally, further research into the safety and toxicity of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in a variety of applications.
合成方法
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is typically synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-fluoropyridine with trifluoromethanesulfonic anhydride in the presence of N-methylmorpholine. This reaction results in the formation of the desired 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product. The second step involves the reaction of the 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product with N-methylmorpholine and trifluoromethanesulfonic anhydride. This reaction produces a mixture of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its isomer, 4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. The third step involves the purification of the two isomers through column chromatography.
属性
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTWNIYGNFLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)
![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
